molecular formula C14H7ClF3NNaO5 B1665446 CID 67176704 CAS No. 62476-59-9

CID 67176704

Cat. No.: B1665446
CAS No.: 62476-59-9
M. Wt: 384.64 g/mol
InChI Key: QXAZDGYEGDUJIO-UHFFFAOYSA-N
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Description

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is a herbicide used to control annual broad-leaved weeds. It is highly soluble in water and many organic solvents, and it is volatile. This compound is moderately persistent in soil systems and can be very persistent in aquatic systems. It has moderate mammalian toxicity and is recognized as an irritant. Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is moderately toxic to birds, honeybees, and most aquatic organisms but relatively non-toxic to earthworms .

Properties

Key on ui mechanism of action

Acts by inhibition of protoporphyrinogen oxidase.

CAS No.

62476-59-9

Molecular Formula

C14H7ClF3NNaO5

Molecular Weight

384.64 g/mol

IUPAC Name

sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

InChI

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21);

InChI Key

QXAZDGYEGDUJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na]

Appearance

Solid powder

boiling_point

>100 °C /47% WATER SOLUTION/

Color/Form

Dry form is light yellow
White powder
Yellow;  as aqueous solution yellow to brown
Dark liquid (40% active ingredient)

density

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/

melting_point

124-125 °C
Off-white solid, mp: 151.5 to 157 °C /Acifluorfen/

Other CAS No.

62476-59-9

physical_description

Acifluorfen sodium salt is a white powder. Melting point 255- 257 °F (124-125 °C). Irritates skin and eyes. Used as a herbicide.
White to yellow solid;  Yellow to brown in aqueous solution;  [HSDB] Light to dark amber liquid;  [MSDSonline]

Pictograms

Corrosive; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

50594-66-6 (Parent)

shelf_life

Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/

solubility

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C)
Acetone >50%;  benzene 1%;  chloroform <1%;  carbon tetrachloride <1%;  dimethyl formamide >50%;  dimethyl sulfoxide >50%;  ethanol >50%;  ethyl acetate >50%;  hexane <1%;  methanol >50%;  methylene chloride <1%;  xylene <1%. (all at 25 °C)
In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate
5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid
acifluorfen
acifluorfen, calcium salt
acifluorfen, potassium salt
acifluorfen, sodium salt
Blazer
RH 6201
RH-6201
scifluorfen

vapor_pressure

0.00000001 [mmHg]
<1.3X10-3 mPa.

Origin of Product

United States

Preparation Methods

The preparation of acifluorfen-sodium involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate product is then hydrolyzed using hydrobromic acid in acetic acid as the solvent . Industrial production methods often involve salification, condensation, acidification, and nitrification processes .

Chemical Reactions Analysis

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid and acetic acid. Major products formed from these reactions include intermediates used in the synthesis of other herbicides .

Mechanism of Action

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death . The molecular targets involved include the protoporphyrinogen oxidase enzyme in plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CID 67176704
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